dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate
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Overview
Description
Dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a hydroxyl group, and a phosphate group, making it a versatile molecule for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the hydroxyl and phosphate groups under controlled conditions. Common reagents used in these reactions include lithium salts, phosphoric acid, and various organic solvents.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for high yield and purity, involving rigorous control of reaction parameters such as temperature, pressure, and pH. Advanced purification methods, including crystallization and chromatography, are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphate esters, while reduction can produce alcohol derivatives.
Scientific Research Applications
Dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a role in biochemical studies, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an antiviral agent.
Comparison with Similar Compounds
Similar Compounds
Lithium phosphate: Shares the phosphate group but lacks the complex organic structure.
Adenosine monophosphate: Similar in having a phosphate group attached to a nucleoside but differs in the specific functional groups and overall structure.
Uniqueness
What sets dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C9H12Li2N3O8P |
---|---|
Molecular Weight |
335.1 g/mol |
IUPAC Name |
dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C9H14N3O8P.2Li/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
KBWHVJZLRVKALW-WFIJOQBCSA-L |
Isomeric SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])O |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
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